molecular formula C18H18F2N6S B6443043 2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine CAS No. 2640819-27-6

2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6443043
CAS No.: 2640819-27-6
M. Wt: 388.4 g/mol
InChI Key: OQTIUMXNESPJLQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked [1,3]thiazolo[4,5-c]pyridine moiety at position 4. Its molecular complexity arises from the fusion of heterocyclic systems, which are often associated with enhanced biological activity. The presence of the difluoromethyl group may enhance metabolic stability and bioavailability, while the thiazolo-pyridine-piperazine system could facilitate interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6S/c19-16(20)12-9-15(24-17(22-12)11-1-2-11)25-5-7-26(8-6-25)18-23-13-10-21-4-3-14(13)27-18/h3-4,9-11,16H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTIUMXNESPJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Key structural analogs differ in substituents at positions 2, 4, and 6, influencing their physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities
Target Compound 2-cyclopropyl, 4-(difluoromethyl) Not provided Hypothesized kinase inhibition
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine 5-fluoro, 4-methyl 332.38 Anticancer (cell line studies)
4-(Difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine 2-methyl, 4-(difluoromethyl) 362.4 CDK2/9 inhibition (IC50: 0.004–0.009 μM)
4,5-Dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine 4,5-dimethyl Not provided Broad therapeutic potential

Key Insights :

  • The difluoromethyl group (as in the target compound) is associated with improved enzymatic inhibition compared to methyl or fluoro substituents, as seen in CDK2/9 inhibition data .
Variations in Piperazine-Linked Heterocycles

The piperazine-linked heterocycle is critical for target engagement. Comparisons include:

Compound Name Heterocycle Attached to Piperazine Biological Target Activity Profile
Target Compound [1,3]thiazolo[4,5-c]pyridine Hypothesized kinases Unreported (structural analogy to )
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine Pyrimidine Not specified Research applications
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine Pyrazolo[1,5-a]pyrazine Kinases Enhanced kinase inhibition

Key Insights :

  • Piperazine-linked pyrazolo[1,5-a]pyrazines demonstrate distinct kinase selectivity profiles, suggesting that heterocycle choice is a key determinant of activity .

Gaps in Data :

  • No direct IC50 values or in vivo efficacy data are available for the target compound.
  • The impact of the cyclopropyl group on pharmacokinetics remains unstudied in this series.

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